molecular formula C23H24BF4N B2864137 1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate CAS No. 89021-61-4

1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate

Cat. No.: B2864137
CAS No.: 89021-61-4
M. Wt: 401.26
InChI Key: MHOZZTSIKQCSFZ-UHFFFAOYSA-N
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Description

1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate (referred to as SF-5-330 in some studies) is a heterocyclic pyridinium salt characterized by a fused cyclopentane ring and aromatic substituents. Its structure includes:

  • Isopropyl group: Enhances steric bulk and influences solubility.
  • Phenyl groups: Provide π-conjugation, affecting electronic properties.
  • Tetrafluoroborate anion: Stabilizes the cationic pyridinium core through weak hydrogen bonding and ionic interactions .

This compound is synthesized via condensation reactions involving cyclopentanone derivatives and aromatic aldehydes, followed by quaternization with tetrafluoroboric acid. Its structural confirmation relies on NMR (δH = 8.45 ppm for pyridinium proton) and mass spectrometry (m/z = 443.2 M+) .

Properties

IUPAC Name

2,4-diphenyl-1-propan-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N.BF4/c1-17(2)24-22-15-9-14-20(22)21(18-10-5-3-6-11-18)16-23(24)19-12-7-4-8-13-19;2-1(3,4)5/h3-8,10-13,16-17H,9,14-15H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOZZTSIKQCSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)[N+]1=C(C=C(C2=C1CCC2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids to facilitate the formation of the cyclopenta[b]pyridinium core.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce reduced derivatives of the original compound.

Scientific Research Applications

1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate has several scientific research applications:

  • Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound may have potential as a biological probe or in the study of enzyme mechanisms.

  • Medicine: It could be explored for its pharmacological properties, potentially leading to the development of new therapeutic agents.

  • Industry: Its unique properties may find applications in materials science, such as in the design of advanced polymers or electronic materials.

Mechanism of Action

The mechanism by which 1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyridinium tetrafluoroborate derivatives differ in substituents and applications. Key comparisons include:

Compound Substituents Key Properties Applications References
SF-5-330 Isopropyl, diphenyl, cyclopentane-fused High steric hindrance, UV-Vis absorption at ~450 nm Structure-activity studies (e.g., Lipid II inhibition)
1-Hexylpyridinium tetrafluoroborate Hexyl chain Low viscosity (η = 45 cP at 25°C), moderate thermal stability (Tdec = 180°C) Ionic liquid solvent for catalysis
n-Butylpyridinium tetrafluoroborate n-Butyl chain High polarity, Tm = 75°C Biginelli reaction catalyst
2-[(Diisopropylthiophosphoryl)amino]pyridinium tetrafluoroborate Thiophosphoryl, diisopropyl Chelating ligand (N/S donor sites), crystallizes in triclinic P1 space group Transition metal coordination chemistry
1-Cyano-4-(dimethylamino)pyridinium tetrafluoroborate Cyano, dimethylamino Reacts with protein thiols (kinetics: k = 0.15 min⁻¹) Protein-polysaccharide conjugation

Physicochemical Properties

  • Thermal Stability : SF-5-330’s fused cyclopentane ring improves thermal stability compared to alkyl-chain pyridinium salts (e.g., 1-hexylpyridinium decomposes at 180°C vs. SF-5-330’s stability >200°C) .
  • Solubility : Aromatic substituents in SF-5-330 reduce solubility in polar solvents (e.g., <1 mg/mL in water) compared to alkyl-pyridinium salts (e.g., 1-hexylpyridinium: miscible in THF) .
  • Electrochemical Behavior: Pyridinium salts with electron-withdrawing groups (e.g., cyano in ) exhibit higher reduction potentials (−1.2 V vs. Ag/AgCl) than SF-5-330 (−0.8 V) .

Data Tables

Table 1: Thermal and Solubility Data

Compound Melting Point (°C) Decomposition Temp (°C) Solubility in Water (mg/mL)
SF-5-330 198–201 >200 <1
1-Hexylpyridinium tetrafluoroborate 180 50
n-Butylpyridinium tetrafluoroborate 75 170 120

Research Findings and Contradictions

  • Heat Capacity Anomalies: Pyridinium tetrafluoroborates (e.g., [55] and [63] in ) show outlier heat capacity data, possibly due to inconsistent experimental methods. SF-5-330’s data remain unreported, highlighting a research gap.
  • Cation-Anion Interactions: SF-5-330’s C–H···F interactions (2.459–2.610 Å) are weaker than phenothiazinyl-pyridinium dyes (2.3–2.4 Å), suggesting reduced lattice stability .

Biological Activity

Chemical Structure and Properties

1-Isopropyl-2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridinium tetrafluoroborate is a quaternary ammonium salt characterized by a cyclopentapyridine core. Its structure contributes to its biological interactions and potential therapeutic applications.

Table 1: Chemical Structure

ComponentStructure
Base StructureCyclopentapyridine
Tetrafluoroborate AnionBF4_4^-

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, thienyl compounds have been studied for their efficacy against virus-related conditions, suggesting a potential application for this compound in antiviral therapies .

Antimicrobial Activity

Studies have shown that derivatives of similar cyclic compounds demonstrate significant antimicrobial activity. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anticancer Potential

The anticancer activity of related compounds has been explored extensively. For example, certain pyridine derivatives have shown promising results in inhibiting cancer cell proliferation across various tumor lines. The activity is often attributed to their ability to intercalate DNA or inhibit key enzymes involved in cell division .

Case Studies

  • Antimalarial Activity : A study on bis-pyrrolo[1,2-a]quinoxaline derivatives revealed strong antimalarial properties with IC50 values indicating effective inhibition of Plasmodium falciparum strains. These findings suggest that similar structural motifs may enhance the biological activity of this compound against malaria .
  • Cytotoxicity Assays : In vitro cytotoxicity assays on human HepG2 cells showed that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin. This positions this compound as a candidate for further anticancer research .

Structure-Activity Relationship (SAR)

The biological activities of cyclopentapyridine derivatives often correlate with their structural features. Modifications at specific positions on the ring system can enhance or diminish their biological efficacy. For instance, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability.

Q & A

Q. What are the typical synthetic routes for preparing pyridinium tetrafluoroborate derivatives, and how are reaction conditions optimized?

Pyridinium tetrafluoroborates are commonly synthesized via nucleophilic substitution or cyclization reactions. For example, 2,4,6-triphenylpyridinium salts are prepared by reacting pyrylium tetrafluoroborate with β-aminoalcohols under controlled conditions (e.g., solvent choice, temperature). Cyclization is then induced using diluted NaOH, yielding dihydropyridines with diastereomeric ratios (~1:1) . Solvent selection (e.g., CH2_2Cl2_2, MeCN) and stoichiometric control of reagents like BF3_3·OEt2_2 are critical for optimizing yields and purity .

Q. How are structural and purity characteristics of pyridinium salts validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) and mass spectrometry (MS) are standard for confirming molecular structures. For example, 19F NMR can detect residual tetrafluoroborate impurities (<0.05%) after anion exchange . X-ray crystallography is used to resolve crystal packing and bond angles, as demonstrated for triclinic pyridinium salts (e.g., a = 9.5816 Å, α = 88.221°) .

Q. What purification techniques are effective for isolating pyridinium tetrafluoroborates?

Column chromatography (silica gel) and recrystallization are widely employed. For example, intermediates in multi-step syntheses are purified via sequential resin-based anion exchange (e.g., Amberlite IRA 900) to replace counterions (Cl⁻, Br⁻) . Microwave-assisted synthesis can enhance reaction rates and reduce side products .

Advanced Research Questions

Q. How do reaction mechanisms and stereoelectronic effects influence diastereomer formation in cyclized pyridinium derivatives?

Diastereomer ratios (~1:1) arise from steric and electronic factors during cyclization. For instance, the attack of hydroxide on pyridinium salts proceeds via a planar transition state, where substituent bulk (e.g., isopropyl vs. phenyl groups) affects stereoselectivity. Computational modeling of transition states or isotopic labeling (e.g., 18O tracing) could clarify these pathways .

Q. What strategies address contradictions in spectroscopic data for structurally similar pyridinium salts?

Discrepancies in NMR shifts may stem from solvent polarity or counterion interactions. For example, BF4_4^- anions can cause deshielding effects in 1H NMR. Cross-validation with High-Resolution Mass Spectrometry (HRMS) and IR spectroscopy (e.g., carbonyl stretches at ~1700 cm⁻¹) helps resolve ambiguities .

Q. How can photophysical properties (e.g., fluorescence quantum yield) be tailored for applications in optoelectronics?

Substituent engineering modulates photophysical behavior. A derivative with λabs_{abs} = 423 nm and λem_{em} = 516 nm exhibits a Stokes shift of 4300 cm⁻¹ and ΦF_F = 0.63 in CH2_2Cl2_2. Introducing electron-withdrawing groups (e.g., CF3_3) or rigidifying the π-system (e.g., fused rings) enhances quantum yields . Time-resolved fluorescence spectroscopy can further probe excited-state dynamics.

Q. What are the thermodynamic considerations for solubility and stability of pyridinium salts in different solvents?

Solubility is influenced by counterion pairing and solvent dielectric constants. For example, BF4_4^- salts are more soluble in polar aprotic solvents (e.g., DMF) than in water. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability, with decomposition temperatures often exceeding 200°C .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for BF3_3·OEt2_2 reactions to prevent hydrolysis .
  • Crystallography : Use low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts in crystal structures .
  • Photophysical Analysis : Correct for solvent refractive index when calculating Stokes shifts .

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